molecular formula C19H17F4NO3S B2662862 (7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 2034458-09-6

(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2-(trifluoromethyl)phenyl)methanone

Cat. No.: B2662862
CAS No.: 2034458-09-6
M. Wt: 415.4
InChI Key: BBNGDHJARZZXOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,4-thiazepan core (a seven-membered sulfur-containing heterocycle) modified with a 2-fluorophenyl substituent at position 7 and a sulfonyl group (1,1-dioxido). The methanone moiety is attached to a 2-(trifluoromethyl)phenyl group, introducing strong electron-withdrawing properties. Such structural attributes are often leveraged in medicinal chemistry for enhanced metabolic stability and target binding affinity, particularly in central nervous system (CNS) or antimicrobial therapeutics .

Properties

IUPAC Name

[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F4NO3S/c20-16-8-4-2-6-14(16)17-9-10-24(11-12-28(17,26)27)18(25)13-5-1-3-7-15(13)19(21,22)23/h1-8,17H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNGDHJARZZXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F4NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2-(trifluoromethyl)phenyl)methanone is an intriguing synthetic molecule that combines thiazepane and trifluoromethyl phenyl moieties. Its biological activity has garnered attention in various research contexts, particularly concerning its antimicrobial, anti-inflammatory, and potential therapeutic effects. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C16H14F3N1O3S\text{C}_{16}\text{H}_{14}\text{F}_3\text{N}_1\text{O}_3\text{S}

Key Features

  • Thiazepane Ring : This five-membered ring containing sulfur is known for its diverse biological activities.
  • Trifluoromethyl Group : Enhances lipophilicity and biological activity.
  • Fluorophenyl Substituent : Contributes to the compound's pharmacological profile.

Antimicrobial Activity

Recent studies have evaluated the compound's effectiveness against various bacterial strains. The following table summarizes the minimum inhibitory concentrations (MICs) observed in vitro:

Bacterial Strain MIC (µM) Activity Type
Staphylococcus aureus25.9Bactericidal
Methicillin-resistant S. aureus (MRSA)12.9Bactericidal
Enterococcus faecalisNo activity-

The compound demonstrated significant bactericidal activity against both Staphylococcus aureus and MRSA isolates, with MIC values indicating effective inhibition of bacterial growth .

Anti-inflammatory Potential

The anti-inflammatory properties of the compound were assessed through its effect on NF-κB activation in human cell lines. The results indicated that:

  • The compound significantly attenuated lipopolysaccharide-induced NF-κB activation.
  • Several structural analogs exhibited enhanced anti-inflammatory effects compared to the parent compound, highlighting the importance of substituent positioning on the phenyl ring for modulating activity .

Cytotoxicity Studies

Cytotoxicity was evaluated using MTT assays across various concentrations. The findings revealed that:

  • At concentrations up to 20 µM, the compound did not exhibit significant cytotoxic effects, indicating a favorable safety profile for potential therapeutic applications .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against clinical isolates of S. aureus and MRSA. The study concluded that:

  • The compound's bactericidal activity was confirmed by MBC/MIC ratios ≤ 4, suggesting effective treatment potential for resistant bacterial infections .

Study 2: Inflammatory Response Modulation

A separate investigation focused on the modulation of inflammatory pathways. The results indicated that:

  • The compound reduced inflammatory cytokine production in vitro, supporting its potential as an anti-inflammatory agent in chronic inflammatory conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Functional Group Variations

1,4-Thiazepan vs. 1,4-Benzothiazine Derivatives

The target compound’s seven-membered 1,4-thiazepan ring contrasts with the six-membered 1,4-benzothiazine core in (4-ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone (). Both compounds retain the sulfonyl group (1,1-dioxido), which enhances solubility and oxidative stability .

Triazole-Based Analogs

The triazole derivative 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () shares a sulfonyl group but lacks the thiazepan scaffold. Triazoles are smaller, planar heterocycles, favoring π-π stacking interactions, whereas thiazepans may improve membrane permeability due to their lipophilic nature .

Substituent Effects on Physicochemical Properties

Fluorine and Trifluoromethyl Groups
  • The target compound’s 2-fluorophenyl and 2-(trifluoromethyl)phenyl substituents increase lipophilicity (logP ~3.5 estimated) compared to the 4-ethylphenyl and 3-methylphenyl groups in . Trifluoromethyl groups also enhance metabolic resistance due to their strong electron-withdrawing effects.
  • In , 2,4-difluorophenyl substituents improve bioavailability but reduce steric bulk compared to the target’s trifluoromethyl group .

Pharmacological Implications (Hypothetical)

While direct pharmacological data for the target compound are unavailable, structural analogs suggest:

  • Thiazepan-based compounds : Improved blood-brain barrier penetration (CNS applications).
  • Benzothiazines : Higher rigidity for selective enzyme inhibition (e.g., kinase targets).
  • Triazoles : Antimicrobial activity via metal coordination (e.g., cytochrome P450 inhibition) .

Data Table: Structural and Functional Comparison

Parameter Target Compound Triazole Derivative Benzothiazine Derivative
Core Structure 1,4-Thiazepan (7-membered) 1,2,4-Triazole (5-membered) 1,4-Benzothiazine (6-membered fused ring)
Sulfonyl Group 1,1-Dioxido Phenylsulfonyl 1,1-Dioxido
Key Substituents 2-Fluorophenyl, 2-(trifluoromethyl)phenyl 2,4-Difluorophenyl, phenylsulfonyl 7-Fluoro, 3-methylphenyl, 4-ethylphenyl
Estimated logP ~3.5 ~2.8 ~4.0
Synthetic Complexity Moderate (halogenation/Suzuki coupling) Low (one-pot triazole formation) High (fused-ring annulation)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.